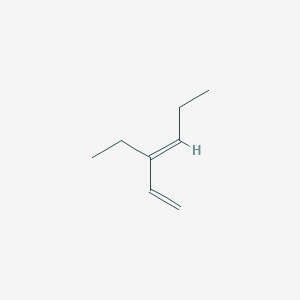
3-Ethyl-1,3-hexadiene
Vue d'ensemble
Description
3-Ethyl-1,3-hexadiene is a chemical compound with the molecular formula C8H14 . It has an average mass of 110.197 Da and a monoisotopic mass of 110.109550 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-1,3-hexadiene consists of a chain of eight carbon atoms with two double bonds, making it a diene . The ethyl group (C2H5) is attached to the third carbon atom in the chain .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethyl-1,3-hexadiene are not available, conjugated dienes like this one are known to undergo reactions such as electrophilic addition . In these reactions, the diene can form a mixture of 1,2 and 1,4 isomers .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Synthesis of trans-1,4-Hexadiene : trans-1,4-Hexadiene, closely related to 3-Ethyl-1,3-hexadiene, is significant in the production of functionalizable polymers. It's used in preparing ethylene-propylene-diene-monomer (EPDM) terpolymers. A study explored the codimerization of 1,3-butadiene and ethylene, using rhodium as a catalyst in a polyethylene glycol-water solvent system, achieving high yield and selectivity of 1,4-hexadiene (Behr & Miao, 2005).
Functionalization of Unsaturated Polyethylene : Poly(ethylene-co-1,4-hexadiene) copolymers are synthesized as intermediates for functionalized linear low-density polyethylene (LLDPE-f). The incorporation of 1,4-hexadiene into the PE structure is critical for producing unsaturated PE, which can react with various reagents for further functionalization (Chung, Lu, & Li, 1994).
Copolymerization in High Pressure : The copolymerization of ethylene and 1,5-hexadiene (structurally similar to 3-Ethyl-1,3-hexadiene) under high pressure using a zirconocene catalyst showed good ability for copolymerization and cyclopolymerization, indicating applications in creating polymers with specific structural properties (Bergemann, Cropp, & Luft, 1997).
Chemical Synthesis and Natural Product Syntheses
Favorskii-Type Rearrangement : In the Favorskii-type rearrangement of α,α′-Dihalo Ketones, compounds like ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate were prepared, which are vital intermediates for natural product syntheses. This indicates the role of 3-Ethyl-1,3-hexadiene derivatives in complex organic syntheses (Sakai et al., 1987).
Synthesis of trans-dihydroconfertifolin : Trienes derived from 3-methyl-1,3-hexadiene underwent intramolecular Diels-Alder cyclization to give tricyclic lactones, which were then converted into trans-dihydroconfertifolin, a significant compound in organic chemistry (Taber, Nakajima, Xu, & Rheingold, 2002).
Catalysis and Polymerization Mechanisms
Mechanistic Studies in Polymerization : The study of nickel-catalyzed reductive coupling of ynoates and aldehydes used (1,5-hexadiene)Ni(SIPr) as a catalyst, contributing to understanding the catalytic processes in polymerization, which can be related to the utilization of 3-Ethyl-1,3-hexadiene in similar reactions (Rodrigo & Guan, 2017).
Cyclocopolymerization Mechanisms : The cyclocopolymerization of ethylene with 1,5-hexadiene provided insights into dual-site alternating copolymerization mechanisms, which are critical for understanding how similar dienes like 3-Ethyl-1,3-hexadiene could behave in polymerization processes (Choo & Waymouth, 2002).
Mécanisme D'action
The mechanism of action for reactions involving 3-Ethyl-1,3-hexadiene is likely similar to other conjugated dienes. When a conjugated diene is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The ratio of these products is determined by the conditions of the reaction .
Safety and Hazards
While specific safety data for 3-Ethyl-1,3-hexadiene is not available, similar compounds are generally flammable and can be harmful if inhaled, ingested, or if they come into contact with the skin . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .
Propriétés
IUPAC Name |
(3E)-3-ethylhexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-7-8(5-2)6-3/h5,7H,2,4,6H2,1,3H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHSUDXCMUZEH-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\CC)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-ethylhexa-1,3-diene | |
CAS RN |
2080-89-9 | |
| Record name | 1,4-Hexadiene, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





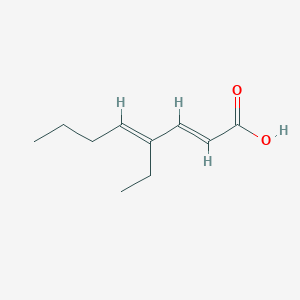

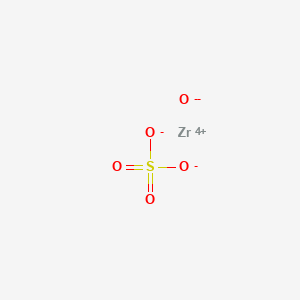
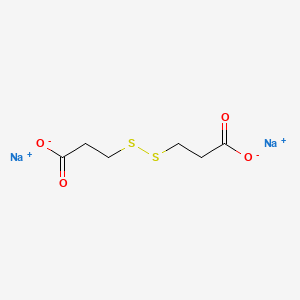


![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride](/img/structure/B1623991.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1623992.png)
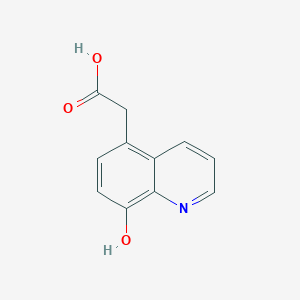
![2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1623994.png)

